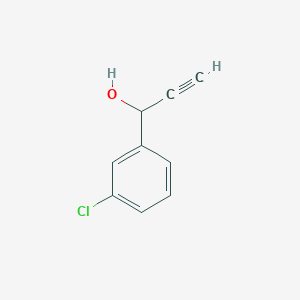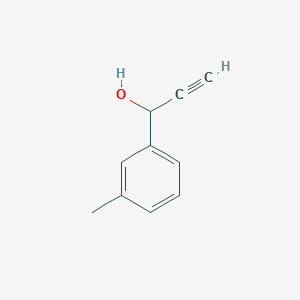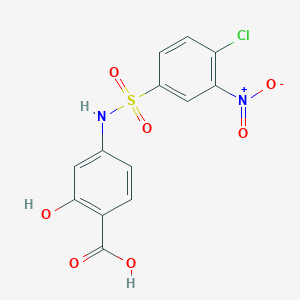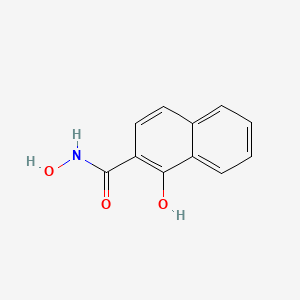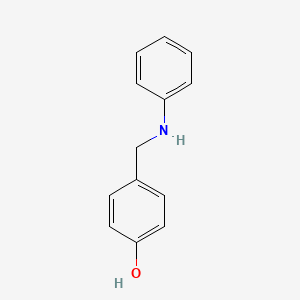![molecular formula C11H18N2OS B3340251 2-[4-(噻吩-3-基甲基)哌嗪-1-基]乙醇 CAS No. 331858-57-2](/img/structure/B3340251.png)
2-[4-(噻吩-3-基甲基)哌嗪-1-基]乙醇
描述
“2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol” is a chemical compound that can be used as a drug synthesis intermediate . It is a key raw material for the production of drugs with a thiophene structure .
Synthesis Analysis
The synthesis of similar compounds often involves the use of metal sodium . The optimal conditions for the synthesis of thiophene-3-ethanol, a related compound, include a molar ratio of thiophene to metal sodium of 1.6:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes .Molecular Structure Analysis
The molecular structure of “2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol” can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and HRMS .科学研究应用
A1腺苷受体的变构增强剂
Romagnoli 等人(2008 年)的一项研究合成了一系列衍生物,包括 2-氨基-3-(4-氯苯甲酰基)-4-[4-(烷基/芳基)哌嗪基]噻吩,以研究它们作为 A1 腺苷受体的变构增强剂的作用。他们发现连接到哌嗪的苯环上的取代基的性质显着影响变构增强剂活性,表明在调节腺苷受体反应方面具有潜在应用 (Romagnoli 等人,2008 年)。
抗癌活性
Kumar 等人(2013 年)进行了一项关于哌嗪-2,6-二酮衍生物的合成及其抗癌活性评估的研究。涉及噻吩-2-基甲胺的化合物对各种癌细胞系表现出显着的活性,表明在肿瘤学中具有潜在的治疗应用 (Kumar 等人,2013 年)。
抗抑郁活性
Pérez-Silanes 等人(2001 年)合成了 1-(芳基)-3-[4-(芳基)哌嗪-1-基]丙烷衍生物,包括具有苯并[b]噻吩-3-基的衍生物,以寻找新的抗抑郁药。他们的研究结果表明,3-[4-(芳基)哌嗪-1-基]-1-(苯并[b]噻吩-3-基)丙烷衍生物产生了有希望的结果 (Pérez-Silanes 等人,2001 年)。
新型二氢嘧啶酮衍生物
Bhat 等人(2018 年)描述了含有哌嗪/吗啉部分的二氢嘧啶酮衍生物的合成。这些衍生物使用有效的方法合成,可能在各种化学和药理学领域具有影响 (Bhat 等人,2018 年)。
双重作用抗抑郁药
Silanes 等人(2004 年)合成了衍生自哌嗪和苯并[b]噻吩的化合物,旨在开发新的双重作用抗抑郁药。这些化合物针对 5-HT1A 受体亲和力和血清素再摄取抑制进行了评估,突出了它们在治疗抑郁症方面的潜力 (Silanes 等人,2004 年)。
未来方向
The future directions for “2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol” could involve further development and evaluation of its potential therapeutic applications. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential for the development of new anti-tubercular agents .
作用机制
Target of Action
Similar compounds have been observed to interact with α1-adrenergic receptors (α1-ar) and phosphatidylinositol-3-kinase (pi3k) .
Mode of Action
For instance, compounds with similar structures have been observed to increase phosphorylation .
Biochemical Pathways
Based on the targets it may interact with, it could potentially influence the pi3k/akt signaling pathway , which plays a crucial role in cell survival and growth.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Similar compounds have been observed to cause a loss of cell viability in certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
生化分析
Biochemical Properties
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with muscarinic receptors, which are a type of G protein-coupled receptor involved in numerous physiological processes . The nature of these interactions often involves binding to the active site of the receptor, leading to either inhibition or activation of the receptor’s function.
Cellular Effects
The effects of 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cholinergic-nitric oxide signaling pathway, which plays a crucial role in cardiovascular function . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to interact with nitric oxide synthase and muscarinic receptors, leading to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating cardiovascular function. At higher doses, it can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of enzymes involved in the cholinergic-nitric oxide signaling pathway . These interactions are important for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity . Understanding its subcellular localization is crucial for elucidating its function and potential therapeutic applications.
属性
IUPAC Name |
2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c14-7-6-12-2-4-13(5-3-12)9-11-1-8-15-10-11/h1,8,10,14H,2-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABHZYKVFEMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




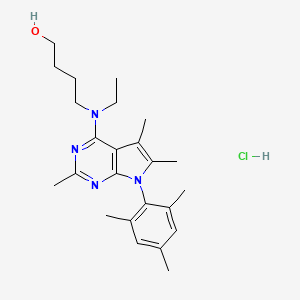

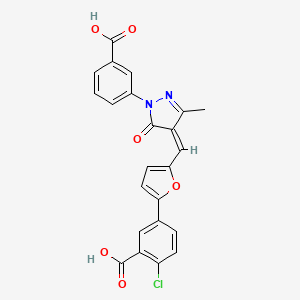
![6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3340204.png)
